Lipophilicity Differentiation: Cyclohexyl vs. Cycloheptyl Terminal Substituent and Impact on LogP
The target compound bears an N'-cyclohexyl group (C6 ring), which is differentiated from its closest commercially catalogued analog, N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-cycloheptyloxalamide (CAS 872722-77-5), which features an N'-cycloheptyl group (C7 ring). The one-methylene ring expansion in the comparator increases molecular weight by 14.03 Da (target: 443.94 g/mol; comparator: 457.97 g/mol) and is predicted to raise the computed XLogP by approximately +0.3 to +0.5 log units, consistent with the addition of a methylene unit to an aliphatic ring system [1]. This difference is relevant for assay conditions where lipophilicity-driven nonspecific binding or aggregation must be controlled [2].
| Evidence Dimension | Molecular Weight and Inferred LogP Difference from Ring Size |
|---|---|
| Target Compound Data | MW = 443.94 g/mol; C19H26ClN3O5S; computed XLogP3-AA = 2.7 [1] |
| Comparator Or Baseline | Cycloheptyl analog (CAS 872722-77-5): MW = 457.97 g/mol; C20H28ClN3O5S; computed XLogP not publicly reported but estimated ~3.0–3.2 |
| Quantified Difference | MW difference: +14.03 Da; estimated ΔLogP: +0.3 to +0.5 |
| Conditions | In silico computed properties (PubChem XLogP3 algorithm); no experimental logP data available for either compound |
Why This Matters
A difference of 0.3–0.5 log units in lipophilicity can shift compound solubility, membrane permeability, and propensity for non-specific protein binding, making the two analogs non-interchangeable in cell-based assays without independent solubility and binding validation.
- [1] PubChem Compound Summary for CID 4156924 (target) and EvitaChem Catalog Entry for EVT-2494674 (cycloheptyl analog, CAS 872722-77-5). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. [Class-level reference on the impact of ΔLogP on assay behavior.] View Source
